
5-Butyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its butyl and dimethyl substitutions on the pyrimidine ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. One common method includes the preparation of 5-alkylbarbiturates, where the first step is the preparation of either 5-acyl or 5-alkylidenebarbiturate. This is followed by a reduction step using zinc dust and acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like zinc dust in acidic conditions.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Zinc dust in the presence of an acid.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Applications De Recherche Scientifique
5-Butyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-Butyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, it may interact with enzymes, receptors, or other biomolecules, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a butyl group.
5-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a butyl group.
5-Propyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a propyl group instead of a butyl group.
Propriétés
Numéro CAS |
82413-40-9 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
5-butyl-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-6-8-7-11(2)10(14)12(3)9(8)13/h7H,4-6H2,1-3H3 |
Clé InChI |
WVVFNKTUUDHGKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CN(C(=O)N(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


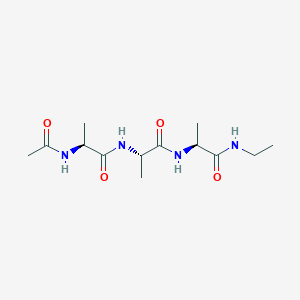
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)

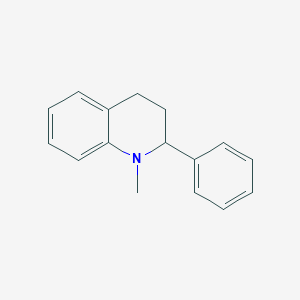
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
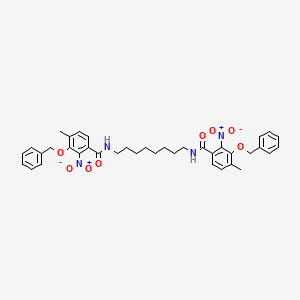
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

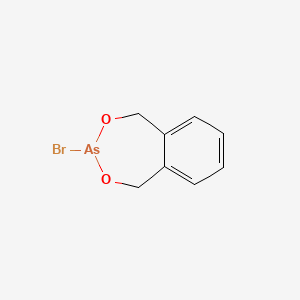
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)

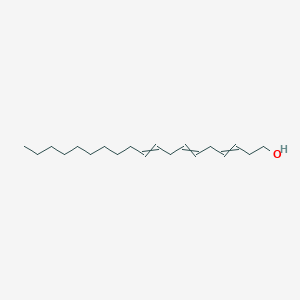
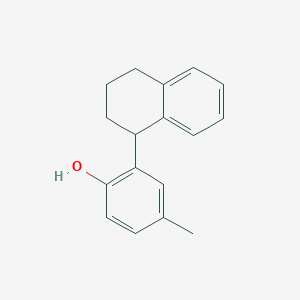
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)
